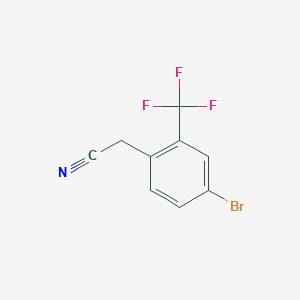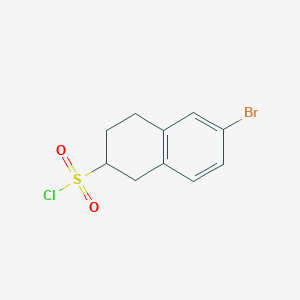
6-Bromo-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride is a chemical compound with the molecular formula C10H10BrClO2S . It is a derivative of 6-Bromo-1,2,3,4-tetrahydronaphthalene .
Molecular Structure Analysis
The molecular structure of 6-Bromo-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride consists of a bromine atom (Br), a chlorine atom (Cl), an oxygen atom (O), and a sulfur atom (S) attached to a carbon © and hydrogen (H) backbone . The exact structure can be represented by the InChI code: 1S/C10H11Br/c11-10-6-5-8-3-1-2-4-9 (8)7-10/h5-7H,1-4H2 .Physical And Chemical Properties Analysis
6-Bromo-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride has a molecular weight of 309.61 . It is stored in a dry room at normal temperature . The physical form is a colorless to pale-yellow to yellow-brown liquid to semi-solid .Scientific Research Applications
Synthesis of Sulfonated Derivatives
One application of 6-Bromo-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride is in the synthesis of sulfonated derivatives. For instance, the sulfonation of tetrahydronaphthylamines with sulfuric acid yields a mixture of sulfonic acids, which are useful in various chemical processes (Courtin, 1981).
Antimicrobial Agents Synthesis
This compound is used in synthesizing potent antimicrobial agents. A study demonstrated the preparation of new tetrahydronaphthalene-sulfonamide derivatives from a synthetic route involving 6-Bromo-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride. These compounds showed significant antimicrobial activities against various bacterial strains (Mohamed et al., 2021).
Bromination Regioselectivity
The compound is also instrumental in studying the regioselectivity of bromination in related chemical structures. A study focused on the bromination of tetrahydronaphthalene derivatives, revealing insights into their reactivity and potential applications in stabilizing agents (Pankratov et al., 2004).
Palladium(0) Coupling
Another application involves palladium(0) coupling and electrocyclic ring closure sequences. This method provides an avenue for creating various naphthalene derivatives with potential applications in different areas of chemistry (Gilchrist & Summersell, 1988).
Anticancer Activity
The compound is used in the synthesis of structures with potential anticancer activities. For example, sulfonamide derivatives incorporating 1-aminotetralins, synthesized from reactions involving similar sulfonyl chlorides, have shown varying degrees of cytotoxic activities against cancer cell lines (Özgeriş et al., 2017).
Visible-Light-Catalyzed C-C Bond Difunctionalization
The compound plays a role in visible-light-catalyzed carbon-carbon bond difunctionalization processes. This method has led to the development of novel synthesis techniques for 1,2-dihydronaphthalenes with applications in various chemical syntheses (Liu et al., 2019).
Safety and Hazards
The safety information for 6-Bromo-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride includes several hazard statements: H302-H315-H319-H332-H335 . This indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . The precautionary statements include P261-P280-P305+P351+P338, which suggest avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes: rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .
properties
IUPAC Name |
6-bromo-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClO2S/c11-9-3-1-8-6-10(15(12,13)14)4-2-7(8)5-9/h1,3,5,10H,2,4,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDEQWRMNRRDSML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1S(=O)(=O)Cl)C=CC(=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


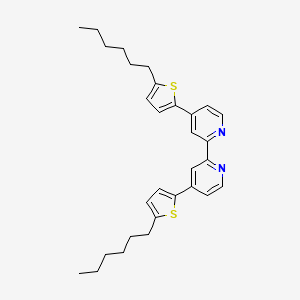

![cis-3-Oxabicyclo[3.1.0]hexane-6-methanol](/img/structure/B1375064.png)
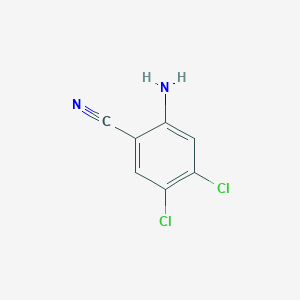
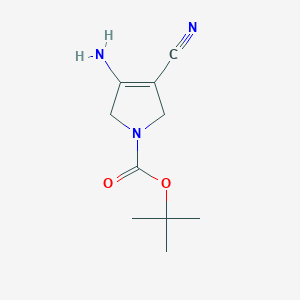

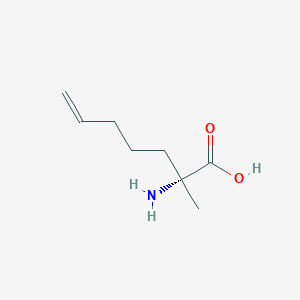

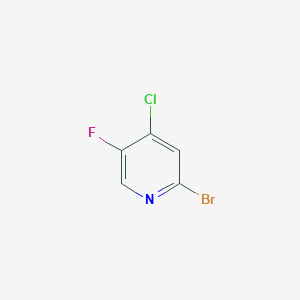

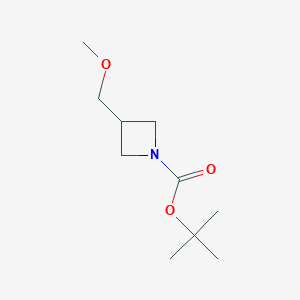
![6-Azaspiro[2.5]octan-4-ol](/img/structure/B1375082.png)
